5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine
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Overview
Description
5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound containing a thiadiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazine ring imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific enzymes or proteins in the Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
This interaction could result in the disruption of essential biological processes within the pathogen, ultimately leading to its death or inhibition of growth .
Biochemical Pathways
Based on its potential antileishmanial and antimalarial activities, it can be inferred that the compound may interfere with the metabolic pathways essential for the survival and proliferation of leishmania and plasmodium species .
Pharmacokinetics
Similar compounds, such as celecoxib, are known to be well-absorbed orally, extensively protein-bound, and primarily metabolized by the cytochrome p450 (cyp) 2c9 isoenzyme . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Based on its potential antileishmanial and antimalarial activities, it can be inferred that the compound may induce cellular stress or damage in the pathogen, inhibit its growth, or cause its death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions may require the presence of a catalyst or elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol: Another compound with a similar aromatic structure but different functional groups.
4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide: A compound with a pyrazole ring and similar substituents.
Uniqueness
5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine is unique due to the presence of the thiadiazine ring, which imparts distinct chemical properties. This ring structure allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-14-10(11)13-12-9/h2-5H,6H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRIOSZJTUNHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(SC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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